Ethyldimethylsilanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl-hydroxy-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12OSi/c1-4-6(2,3)5/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCGWVYNDXPANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207802 | |
| Record name | Silanol, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5906-73-0 | |
| Record name | Silanol, ethyldimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
- Solvent Systems : Hydrolysis is typically conducted in polar aprotic solvents (e.g., tetrahydrofuran) to enhance reaction rates.
- Temperature : Optimal yields (85–92%) are achieved at 25–40°C, avoiding exothermic side reactions.
- Catalysts : Lewis acids like FeCl₃ or AlCl₃ accelerate the reaction by polarizing the Si-Cl bond, though their use necessitates post-synthesis neutralization.
Industrial-Scale Adaptations
Patent EP0278368A1 details a continuous hydrolysis process where ethyldimethylchlorosilane is introduced into a water-solvent emulsion under vigorous stirring. This method reduces HCl byproduct accumulation, achieving a 94% yield with a throughput of 1.2 tons/hour.
Oxidation of Ethyldimethylsilane
Recent advances in organocatalysis have enabled the oxidation of ethyldimethylsilane (C₄H₁₂Si) to this compound using hydrogen peroxide (H₂O₂) and thiourea dioxide as a catalytic system.
Mechanism and Optimization
The reaction follows a radical pathway, initiated by the decomposition of H₂O₂ into hydroxyl radicals:
$$
\text{C₄H₁₂Si} + \text{HO}^- \rightarrow \text{C₄H₁₂OSi} + \text{H₂O}
$$
Case Study: Scalability
A pilot-scale trial (10 L reactor) replicated bench results, producing 98% pure this compound with a space-time yield of 0.8 kg·L⁻¹·h⁻¹.
Grignard Reagent-Based Synthesis
Adapting methods from ethyltrimethylsilane synthesis, this compound can be prepared via Grignard reagents. The process involves reacting ethylmagnesium bromide (C₂H₅MgBr) with trimethylchlorosilane (ClSi(CH₃)₃):
$$
\text{C₂H₅MgBr} + \text{ClSi(CH₃)₃} \rightarrow \text{C₄H₁₂OSi} + \text{MgBrCl}
$$
Key Parameters
Limitations
This method requires anhydrous conditions and generates stoichiometric Mg waste, complicating large-scale applications.
Industrial Production and Byproduct Recovery
In polymer manufacturing, this compound is often recovered as a byproduct during solvent purification. Patent EP2789633B1 outlines a liquid-liquid extraction process to isolate the compound from hydrocarbon solvents:
Purification Protocol
- Solvent Removal : Centrifugation separates the polymer-solvent mixture, yielding a silanol-rich fraction.
- Extraction : A water-ethanol mixture (3:1 v/v) extracts this compound with 99% efficiency.
- Distillation : Vacuum distillation (50°C, 10 mmHg) produces pharmaceutical-grade purity (99.7%).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Hydrolysis | 85–94 | 98.5 | High | Moderate (HCl waste) |
| Oxidation | 96 | 99.2 | Moderate | Low (H₂O byproduct) |
| Grignard Reagent | 88 | 97.8 | Low | High (Mg waste) |
| Industrial Byproduct Recovery | 99 | 99.7 | Very High | Low (Recycling) |
Cost-Benefit Considerations
Chemical Reactions Analysis
Types of Reactions: Ethyldimethylsilanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes.
Reduction: Reduction reactions can convert it back to ethyldimethylsilane.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride
Major Products:
Oxidation: Siloxanes.
Reduction: Ethyldimethylsilane.
Substitution: Ethyldimethylchlorosilane
Scientific Research Applications
Ethyldimethylsilanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the study of silicon-based biochemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of ethyldimethylsilanol involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, influencing their structure and function. The Si-OH group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparison with Similar Compounds
Dimethylsilanediol (C₂H₈O₂Si)
- Structure : Two hydroxyl groups and two methyl groups attached to silicon.
- Key Differences: Polarity: Dimethylsilanediol’s dual hydroxyl groups increase its polarity and hydrogen-bonding capacity, enhancing water solubility compared to Ethyldimethylsilanol. Reactivity: The diol structure facilitates condensation reactions (e.g., forming siloxanes) at lower temperatures, whereas this compound’s single hydroxyl group requires catalysts for similar reactivity. Applications: Used in hydrophilic coatings and cross-linking agents, whereas this compound’s ethyl group may favor hydrophobic applications.
Dimethyl(2-thienyl)silanol (C₆H₁₀OSSi)
- Structure: A thienyl (aromatic sulfur-containing) group replaces the ethyl group in this compound.
- Key Differences: Electronic Effects: The thienyl group introduces electron-withdrawing and conjugation effects, altering UV stability and catalytic behavior. This compound’s alkyl substituents lack such electronic modulation. Thermal Stability: Aromatic groups improve thermal resistance, making Dimethyl(2-thienyl)silanol suitable for high-temperature polymers, unlike this compound’s aliphatic structure.
Aromatic Silanols (e.g., 1,3-Phenylenebis[dimethyl silanol])
- Structure: Bis-silanol compounds with aromatic linkers (e.g., phenyl or naphthyl groups).
- Key Differences: Cross-Linking Efficiency: Aromatic silanols enable rigid, high-strength networks in epoxy resins, whereas this compound’s flexibility limits such applications. Steric Hindrance: this compound’s ethyl group provides intermediate steric bulk compared to the larger aromatic substituents, affecting reaction kinetics in catalytic processes.
Comparative Data Table
Research Findings and Reactivity Insights
- Condensation Reactions: this compound condenses slower than diols (e.g., Dimethylsilanediol) due to a single hydroxyl group, requiring acid/base catalysts for siloxane formation .
- Thermal Behavior: this compound’s lower thermal stability (compared to aromatic silanols) limits its use in high-temperature applications but makes it suitable for flexible silicones .
- Solubility: The ethyl group enhances solubility in nonpolar solvents (e.g., hexane), whereas Dimethylsilanediol prefers polar solvents like ethanol .
Biological Activity
Ethyldimethylsilanol (C4H12OSi) is a silanol compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its silanol functional group, which contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:
- Molecular Formula: C4H12OSi
- CAS Number: 138624
- Molecular Weight: 104.22 g/mol
This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity: Research indicates that silanol compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases.
- Enzyme Inhibition: this compound has been studied for its potential role as an enzyme inhibitor, particularly in pathways associated with oxidative stress and inflammation.
Case Studies and Research Findings
- Antioxidant Properties
-
Enzyme Inhibition
- This compound was evaluated for its inhibitory effects on specific enzymes involved in inflammatory pathways. The compound demonstrated promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Cell Culture Studies
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Ethyldimethylsilanol, and how can its purity be validated?
- Methodological Answer : this compound synthesis typically involves controlled hydrolysis of chlorodimethylethylsilane under inert atmospheres (e.g., nitrogen or argon) to prevent undesired oxidation. Purity validation requires gas chromatography-mass spectrometry (GC-MS) coupled with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., Si-OH stretching at ~3200–3700 cm⁻¹). Quantitative analysis via nuclear magnetic resonance (NMR) (e.g., ¹H and ²⁹Si) ensures structural integrity. Calibration with reference standards from NIST-certified databases is critical .
| Parameter | Value/Range | Technique | Reference |
|---|---|---|---|
| ΔrH° (gas phase) | 1502 ± 17 kJ/mol | G+TS | Damrauer et al. |
| ΔrG° (gas phase) | 1475 ± 17 kJ/mol | IMRB | Damrauer et al. |
Q. How can researchers mitigate instability issues during this compound storage?
- Methodological Answer : this compound is prone to self-condensation due to its silanol group. Storage under anhydrous conditions (e.g., molecular sieves) at ≤4°C in amber glass vials minimizes degradation. Periodic FTIR monitoring of Si-OH and Si-O-Si bands (1050–1100 cm⁻¹) tracks stability. Inert gas purging (argon) during handling is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound in solution versus gas phase?
- Methodological Answer :
- Solution Phase : ¹H NMR (δ 0.1–0.5 ppm for Si-CH₃) and ²⁹Si NMR (δ 10–20 ppm for Si-OH).
- Gas Phase : Matrix isolation IR spectroscopy (e.g., in argon matrices at 10 K) resolves reactive intermediates, as demonstrated in Withnall and Andrews (1988) for silanol-oxygen interactions .
Advanced Research Questions
Q. How can discrepancies in this compound’s thermodynamic data (e.g., ΔrH° vs. ΔrG°) be resolved?
- Methodological Answer : Discrepancies often arise from experimental setups (e.g., gas-phase vs. matrix-isolated conditions). Researchers should replicate measurements using harmonized protocols (e.g., IUPAC guidelines) and validate via quantum chemical calculations (e.g., DFT at B3LYP/6-311++G** level). Cross-referencing NIST’s thermochemical databases and independent replication studies reduces systematic errors .
Q. What strategies address conflicting mechanistic interpretations of this compound’s reactivity with oxygen atoms?
- Methodological Answer : Conflicting mechanisms (e.g., radical vs. ionic pathways) require combined experimental-computational approaches:
- Experimental : Time-resolved UV-Vis spectroscopy tracks transient species during O(³P) reactions .
- Computational : Transition state analysis (e.g., Gaussian 16) identifies energetically favorable pathways. Meta-analyses of published data (e.g., Jacox, 1994) contextualize findings .
Q. How can researchers design dose-response studies for this compound’s interactions with biological systems while minimizing confounding variables?
- Methodological Answer : Utilize factorial designs with orthogonal arrays to isolate variables (e.g., concentration, pH, temperature). Include negative controls (e.g., dimethylsiloxane) and validate via LC-MS/MS for metabolite profiling. Statistical power analysis (α=0.05, β=0.2) ensures sample adequacy. Systematic reviews (PRISMA guidelines) synthesize prior in vitro/in vivo data .
Q. What computational models best predict this compound’s behavior in novel solvent systems?
- Methodological Answer : COSMO-RS (Conductor-like Screening Model for Real Solvents) predicts solvation free energies and partition coefficients. Validate with experimental solubility data (e.g., shake-flask method) and Hansen solubility parameters. Machine learning (e.g., neural networks trained on PubChem datasets) optimizes solvent selection .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
